3,4-Dimethoxypyridine
CAS No.: 109613-93-6
Cat. No.: VC21056642
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109613-93-6 |
---|---|
Molecular Formula | C7H9NO2 |
Molecular Weight | 139.15 g/mol |
IUPAC Name | 3,4-dimethoxypyridine |
Standard InChI | InChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3 |
Standard InChI Key | OSSPPRKJEQZZQH-UHFFFAOYSA-N |
SMILES | COC1=C(C=NC=C1)OC |
Canonical SMILES | COC1=C(C=NC=C1)OC |
Introduction
Chemical Identity and Physical Properties
3,4-Dimethoxypyridine is an organic compound with the molecular formula C7H9NO2 and a CAS registry number of 109613-93-6 . This pyridine derivative features two methoxy groups at positions 3 and 4 of the pyridine ring, giving it distinct chemical and biological properties compared to other pyridine derivatives.
Physical Characteristics
3,4-Dimethoxypyridine presents as a colorless to pale yellow liquid with a characteristic odor. It is soluble in most organic solvents, including ethanol, chloroform, and dimethyl sulfoxide (DMSO), making it versatile for various chemical applications . The compound has a molecular weight of 139.15 g/mol .
Structural Properties
The compound possesses a six-membered heterocyclic ring with a nitrogen atom, characteristic of pyridine derivatives. The presence of two methoxy groups (-OCH3) at positions 3 and 4 significantly alters its electronic properties and reactivity compared to unsubstituted pyridine or other dimethylpyridines like 3,4-dimethylpyridine (3,4-lutidine) .
Table 1: Physical and Chemical Properties of 3,4-Dimethoxypyridine
Property | Value |
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Molecular Formula | C7H9NO2 |
Molecular Weight | 139.15 g/mol |
CAS Number | 109613-93-6 |
State | Liquid (colorless to pale yellow) |
Solubility | Soluble in organic solvents (ethanol, chloroform, DMSO) |
IUPAC Name | 3,4-dimethoxypyridine |
InChIKey | OSSPPRKJEQZZQH-UHFFFAOYSA-N |
Synthesis and Preparation Methods
The synthesis of 3,4-Dimethoxypyridine involves several strategic approaches, each with its own advantages depending on the intended application and scale of production.
Laboratory Synthesis
One significant synthetic route to 3,4-Dimethoxypyridine begins with maltol as a starting material . The preparation involves multiple steps:
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Methylation of the starting material
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Ammonification
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Chlorination
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Oxidation
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Methoxy substitution
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Further functionalization as needed
Industrial Production
Industrial production methods for 3,4-Dimethoxypyridine follow similar synthetic routes but are optimized for larger scale production . The use of maltol as a starting material in industrial settings helps reduce costs and improve yield, which can reach above 75% under optimized conditions.
Chemical Reactions and Derivatives
3,4-Dimethoxypyridine serves as a versatile building block for numerous chemical transformations, producing derivatives with significant pharmaceutical importance.
2-(Chloromethyl)-3,4-dimethoxypyridine
This important derivative (CAS: 169905-10-6) serves as a key intermediate in pharmaceutical synthesis, particularly in the production of pantoprazole, a proton pump inhibitor used to treat various gastrointestinal conditions .
The synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride involves several steps from 3,4-dimethoxypyridine:
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Preparation of 2-methylol-3,4-dimethoxy-pyridine
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Chlorination of the methylol group
(3,4-Dimethoxypyridin-2-yl)methanol
This alcohol derivative (CAS: 72830-08-1) is another significant intermediate in the synthesis pathway of pharmaceutical compounds . It is often generated as a precursor to the chloromethyl derivative through hydroxymethylation of 3,4-dimethoxypyridine.
3,4-Dimethoxypyridine-2-carbaldehyde
This aldehyde derivative (CAS: 142470-53-9) represents another valuable synthetic building block with applications in pharmaceutical and agricultural chemistry .
Common Reaction Types
3,4-Dimethoxypyridine undergoes various reaction types:
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Substitution reactions, particularly at the 2-position of the pyridine ring
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Hydroxymethylation and subsequent functionalization
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Oxidation and reduction reactions
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Complexation with transition metals
Biological Activities
3,4-Dimethoxypyridine exhibits several notable biological activities that have been documented in scientific literature.
Antimicrobial Properties
Recent studies have highlighted significant antimicrobial activity of 3,4-DMP against various bacterial strains. In comparative testing, 3,4-DMP demonstrated notable antibacterial activity against Xanthomonas oryzae (Xoo), a plant pathogen that causes bacterial blight in rice.
Table 2: Comparative Antibacterial Activity Against Xanthomonas oryzae
Compound | Activity (%) at 50 mg/L |
---|---|
3,4-Dimethoxypyridine | 31 |
Benzyl derivative | 32 |
4-Bromo-2-fluorobenzyl derivative | 31 |
Anticancer Properties
3,4-Dimethoxypyridine has demonstrated promising anticancer activities in research studies. Investigation of its effects on various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer), revealed significant anticancer potential.
In vitro studies showed that 3,4-DMP could induce apoptosis in A549 cells in a concentration-dependent manner. Cell cycle analysis demonstrated that the compound causes significant arrest at the G1 phase, suggesting its potential application in cancer treatment strategies.
Table 3: Effect of 3,4-DMP on Cell Cycle (G1 Phase) in A549 Cells
Concentration (μM) | Cells in G1 Phase (%) |
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1 | 60.77 |
5 | 78.05 |
10 | 90.65 |
Insecticidal Activity
Beyond its pharmaceutical applications, 3,4-Dimethoxypyridine has shown promise as an insecticide. Studies indicate significant insecticidal activity, making it potentially valuable for agricultural applications.
Pharmaceutical Applications
The most significant application of 3,4-Dimethoxypyridine lies in its role as a key intermediate in pharmaceutical synthesis.
Pantoprazole Synthesis
3,4-Dimethoxypyridine serves as a crucial intermediate in the synthesis of pantoprazole sodium, an antiulcerative medication belonging to the proton pump inhibitor class . The synthetic pathway involves:
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Conversion of 3,4-dimethoxypyridine to 2-methylol-3,4-dimethoxy-pyridine
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Subsequent chlorination to form 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
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Further reactions to produce the final pantoprazole structure
Analytical Methods for Quality Control
Given the importance of 3,4-Dimethoxypyridine and its derivatives in pharmaceutical synthesis, significant effort has been invested in developing analytical methods for quality control. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods have been developed and validated for trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, which is classified as a genotoxic impurity in pantoprazole sodium .
The analytical method employs:
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Hypersil BDS C18 column
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10 mM ammonium acetate buffer-acetonitrile (79:21, v/v) mobile phase
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Flow rate of 1.0 mL/min
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Detection at 210 nm
This method can quantitate down to 0.3 ppm of the impurity, ensuring pharmaceutical safety .
Chemical and Physical Analysis
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and purity of 3,4-Dimethoxypyridine and its derivatives. For instance, the 1H NMR spectrum of 2-methylol-3,4-dimethoxy-pyridine in CDCl3 shows characteristic signals:
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δ 3.85 (s, 3H, OCH3)
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δ 3.93 (s, 3H, OCH3)
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δ 4.76 (s, 2H, CH2O)
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δ 6.82 (d, 1H, 5-H)
Similarly, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride exhibits characteristic 1H NMR signals:
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δ 4.09 (s, 3H, OCH3)
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δ 4.23 (s, 3H, OCH3)
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δ 5.06 (s, 2H, CH2Cl)
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δ 7.56 (d, 1H, 5-H)
Chromatographic Properties
Chromatographic techniques, particularly HPLC and LC-MS, are critical for analyzing 3,4-Dimethoxypyridine and its derivatives. These methods allow for the separation, identification, and quantification of the compound and related substances, ensuring the quality and purity of pharmaceutical intermediates and products.
Research and Development Perspectives
Current Research Trends
Current research involving 3,4-Dimethoxypyridine focuses on:
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Development of new derivatives with enhanced biological activities
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Optimization of synthetic pathways for improved yield and purity
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Exploration of novel applications in pharmaceutical and agricultural sectors
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Investigation of structure-activity relationships to understand the molecular basis of observed biological effects
Future Directions
Future research directions may include:
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Further exploration of anticancer mechanisms and potential therapeutic applications
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Development of more selective and potent derivatives for antimicrobial applications
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Investigation of the compound's potential in treating other diseases
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Advancement of green chemistry approaches for more sustainable synthesis
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